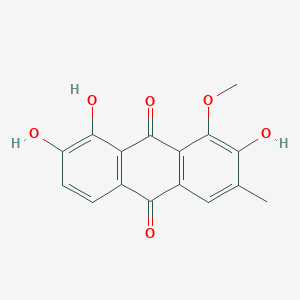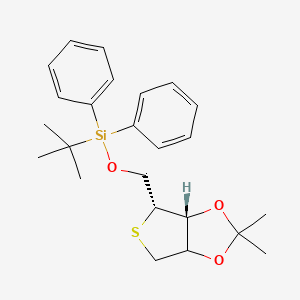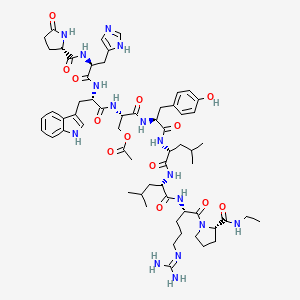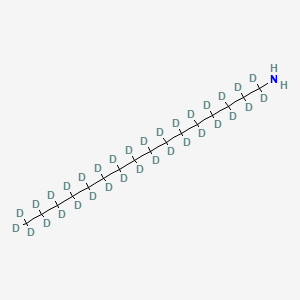
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate, also known as methyl docosahexaenoate, is a fatty acid methyl ester. It is derived from docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and algae. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl docosahexaenoate can be synthesized through the esterification of docosahexaenoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out by heating the mixture of docosahexaenoic acid and methanol in the presence of the catalyst until the esterification is complete .
Industrial Production Methods
In industrial settings, methyl docosahexaenoate is often produced through the transesterification of fish oils or algal oils rich in DHA. The process involves reacting the oil with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields of the ester .
化学反応の分析
Types of Reactions
Methyl docosahexaenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions with nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a catalyst like iron or copper.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters.
科学的研究の応用
Methyl docosahexaenoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: It is used in the formulation of dietary supplements and functional foods.
作用機序
Methyl docosahexaenoate exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation and oxidative stress. The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, to exert its biological effects .
類似化合物との比較
Similar Compounds
Methyl eicosapentaenoate: Another omega-3 fatty acid methyl ester derived from eicosapentaenoic acid (EPA).
Methyl linoleate: A methyl ester of linoleic acid, an omega-6 fatty acid.
Methyl oleate: A methyl ester of oleic acid, a monounsaturated fatty acid.
Uniqueness
Methyl docosahexaenoate is unique due to its high degree of unsaturation, with six double bonds in its structure. This high unsaturation level contributes to its distinct biological activities and health benefits, particularly in the context of brain and cardiovascular health .
特性
分子式 |
C23H34O2 |
|---|---|
分子量 |
364.35 g/mol |
IUPAC名 |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1 |
InChIキー |
VCDLWFYODNTQOT-MGUYQJNZSA-N |
異性体SMILES |
CO[13C](=O)[13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH3] |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
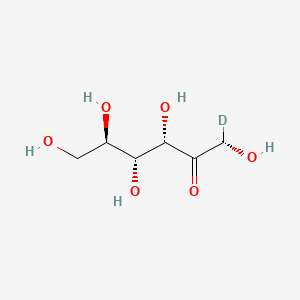
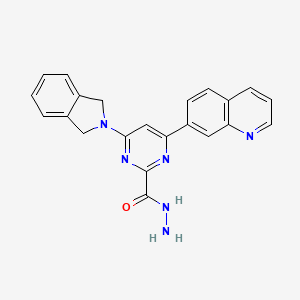
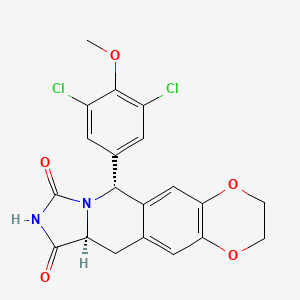
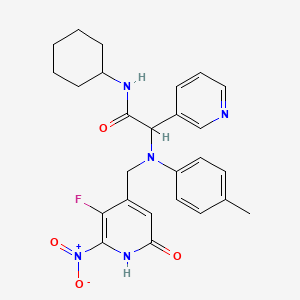
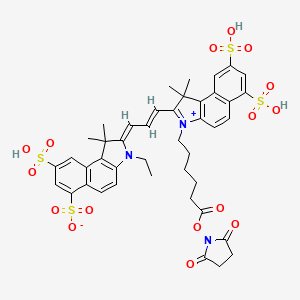
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
